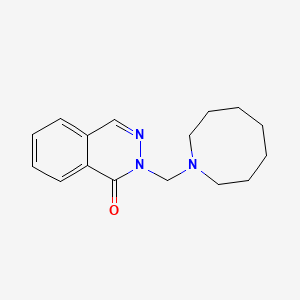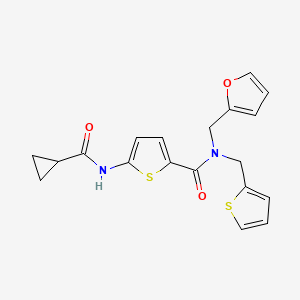![molecular formula C16H17FN8 B7462967 2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FMP, and it is a member of the tetrazole-containing piperazine derivatives family. FMP has been found to possess various biochemical and physiological effects, making it a promising candidate for future drug development.
Mecanismo De Acción
The exact mechanism of action of FMP is not yet fully understood. However, it has been proposed that FMP acts by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. FMP has also been found to interact with the GABA receptor, which is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
FMP has been found to possess various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. FMP has also been found to possess potent anti-inflammatory and analgesic activities. In addition, FMP has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages as a research tool. It is a potent and selective compound that can be used to study the mechanisms of various diseases. However, FMP also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, FMP is not yet approved for human use, which limits its potential applications in clinical research.
Direcciones Futuras
There are several future directions for research on FMP. One potential direction is the development of new drugs based on FMP for the treatment of various diseases, including anxiety, depression, and epilepsy. Another potential direction is the study of the mechanisms of action of FMP to gain a better understanding of its pharmacological properties. Finally, research could be conducted to optimize the synthesis of FMP to make it more accessible to researchers.
Métodos De Síntesis
The synthesis of FMP is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. The second step is the reaction of 4-fluorobenzyl azide with 2,3-dichloropyrazine to form 4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]pyrazine. The final step involves the reaction of 4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]pyrazine with piperazine to form 2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological activities, including anticonvulsant, antidepressant, and anxiolytic effects. FMP has also been found to possess potent anti-inflammatory and analgesic activities. These properties make FMP a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-[4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8/c17-14-3-1-13(2-4-14)16-20-22-25(21-16)12-23-7-9-24(10-8-23)15-11-18-5-6-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSZJMJNHMMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2N=C(N=N2)C3=CC=C(C=C3)F)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
